molecular formula C18H21NO2S B12172520 Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine

Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine

Cat. No.: B12172520
M. Wt: 315.4 g/mol
InChI Key: SINQWQGSNLHLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indan-5-yl group and a sulfonyl amine group attached to a 2,4,6-trimethylphenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of the indan-5-yl precursor. One common method involves the reaction of indan-5-ylamine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethyl acetate, and the mixture is stirred at ambient temperature for several hours. The product is then isolated by extraction and purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

Scientific Research Applications

Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. The sulfonyl amine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. Additionally, the compound can modulate signaling pathways by interacting with receptors or other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indan-5-yl[(2,4,6-trimethylphenyl)sulfonyl]amine stands out due to its unique combination of an indan-5-yl group and a sulfonyl amine group attached to a 2,4,6-trimethylphenyl ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C18H21NO2S/c1-12-9-13(2)18(14(3)10-12)22(20,21)19-17-8-7-15-5-4-6-16(15)11-17/h7-11,19H,4-6H2,1-3H3

InChI Key

SINQWQGSNLHLHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCC3)C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.